molecular formula C10H9NO2 B145743 Ethyl 4-cyanobenzoate CAS No. 7153-22-2

Ethyl 4-cyanobenzoate

Cat. No. B145743
CAS RN: 7153-22-2
M. Wt: 175.18 g/mol
InChI Key: JLSSWDFCYXSLQX-UHFFFAOYSA-N
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Description

Ethyl 4-cyanobenzoate is a chemical compound with the molecular formula C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da . The compound is also known by other names such as 4-Cyanobenzoate d’éthyle and Benzoic acid, 4-cyano-, ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 4-cyanobenzoate consists of a benzoate group attached to an ethyl group and a cyano group at the para position . The structure can be represented by the SMILES string CCOC(=O)c1ccc(cc1)C#N .


Physical And Chemical Properties Analysis

Ethyl 4-cyanobenzoate has a density of 1.1±0.1 g/cm3, a boiling point of 300.5±25.0 °C at 760 mmHg, and a flash point of 138.9±9.9 °C . It has a molar refractivity of 47.1±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 152.7±5.0 cm3 .

Scientific Research Applications

Ethyl 4-cyanobenzoate: A Comprehensive Analysis of Scientific Research Applications

Organic Synthesis: Ethyl 4-cyanobenzoate is utilized in organic synthesis, particularly in Sandmeyer reactions, which are a class of chemical reactions used to synthesize aryl halides from aryl diazonium salts. This compound can be obtained from amino benzoic acids derived from the shikimate pathway in microbes and plants, and good conversions can be achieved under mild conditions with biodegradable reagents and without organic solvents .

Safety and Hazards

Ethyl 4-cyanobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

ethyl 4-cyanobenzoate
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InChI

InChI=1S/C10H9NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSSWDFCYXSLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10221769
Record name Ethyl 4-cyanobenzoate
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl 4-cyanobenzoate

CAS RN

7153-22-2
Record name Benzoic acid, 4-cyano-, ethyl ester
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Record name Ethyl 4-cyanobenzoate
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Record name Ethyl 4-cyanobenzoate
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Synthesis routes and methods I

Procedure details

To a 250 mL round bottom flask charged with 4-cyanobenzoic acid (19.36 g, 0.13 mol) in abs. ethanol (100 mL) was added concentrated sulfuric acid (3 mL). This mixture was heated to reflux for a period of 28 h, then allowed to cool to room temperature overnight. The solvent was removed via rotary evaporation and the resulting off-white residue was taken up in diethyl ether (500 mL). This was then washed with saturated sodium bicarbonate/water solution (5×100 mL), then brine (1×100 mL), and dried over magnesium sulfate. Filtration and concentration yielded an off-white solid. Recrystallization from 95% ethanol (50 mL) yielded product as white crystals (16.85 g, 3%). 1H NMR (400 MHz, CDCl3, δ in ppm) 8.14 (AA′XX′, J=8.6 Hz, 2H), 7.74 (AA′XX′), J=8.6 Hz, 2H), 4.42 (q, J=7.1 Hz, 2H), 1.41 (t, J=7.1 Hz, 3H).
Quantity
19.36 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
3%

Synthesis routes and methods II

Procedure details

p-Cyanobenzamide (73.0 g, 0.5 mol) which has a purity of 99% or more and ethanol (657.0 g) were placed in a 2 l-separable flask, and the mixture was allowed to react at 78° C. for 19 hours while a 95% sulfuric acid (51.6 g) was added thereto with stirring. Gas chromatographic analysis revealed that the reaction mixture contained 66.5 g of ethyl p-cyanobenzoate (yield 76%).
Quantity
73 g
Type
reactant
Reaction Step One
Quantity
51.6 g
Type
reactant
Reaction Step Two
Quantity
657 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

p-Cyanobenzamide (73.0 g, 0.5 mol) which has a purity of 99% or more and ethanol (460.3 g) were placed in a 2 l-separable flask, and the mixture was allowed to react at 78° C. for 12 hours while a 20% hydrochloric acid/ethanol solution (162.4 g) prepared in advance was added thereto with stirring. Gas chromatographic analysis revealed that the reaction mixture contained 83.1 g of ethyl p-cyanobenzoate (yield 95%). Subsequently, the reaction mixture was concentrated under reduced pressure, and water was added thereto. The resultant mixture was dissolved through heating, and cooled for crystallization, to thereby obtain 74.7 g of ethyl p-cyanobenzoate having a purity of 99.5% (yield 85%).
Quantity
73 g
Type
reactant
Reaction Step One
Name
hydrochloric acid ethanol
Quantity
162.4 g
Type
reactant
Reaction Step Two
Quantity
460.3 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis method described in the research?

A1: The research focuses on optimizing the synthesis of Ethyl 4-cyanobenzoate via the Sandmeyer reaction using Ethyl 4-aminobenzoate as a starting material []. The authors state that they achieved improvements in both the procedure and the overall yield of the synthesis. This suggests that their modified method could be more efficient and cost-effective for producing this compound.

Q2: Are there other methods for synthesizing Ethyl 4-cyanobenzoate?

A2: While the provided abstract focuses on the Sandmeyer reaction [], it's important to note that other synthesis routes for Ethyl 4-cyanobenzoate might exist. Exploring alternative synthetic pathways could be an area of further research, potentially leading to even more efficient and sustainable production methods.

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